Patent

US04011384

Procedure details

With the aid of a mixed catalyst of 0.0015 part by weight of this titanium trichloride catalyst and 0.016 part by weight of isoprenylaluminum, 11.5 parts by weight of ethene is first polymerized for 1/2 hour under a pressure of 7-8 atmospheres gauge in 15 parts by weight of a C4 -cut containing 38.4% trans-butene-2, 28.8% cis-butene-2, 32.5% butane and 0.3% butene-1 at a temperature of 50° C. Thereafter, 0.002 part by weight of hydrogen is added thereto. Under a total pressure of 8-10 atm. gauge, the polymerization is continued. The ethene is added during the entire polymerization time of 21/2 hours. Subsequently, the polyethylene suspension is expanded via nozzles into a second container, thus obtaining 11.1 parts by weight of a terpolymer of ethene, butene-1 and butene-2 with the following properties:

[Compound]

Name

21

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

isoprenylaluminum

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

trans-butene-2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

cis-butene-2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([Al])=[CH:2]C(=C)C.C=C.[CH3:9][CH2:10][CH2:11][CH3:12].[CH3:13][CH2:14][CH:15]=[CH2:16].[H][H]>[Cl-].[Cl-].[Cl-].[Ti+3]>[CH2:1]=[CH2:2].[CH3:12][CH2:11][CH:10]=[CH2:9].[CH3:13]/[CH:14]=[CH:15]/[CH3:16] |f:5.6.7.8,^3:1|

|

Inputs

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

[Compound]

|

Name

|

21

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[*:2])[*:1]

|

Step Four

|

Name

|

isoprenylaluminum

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=CC(C)=C)[Al]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Ti+3]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

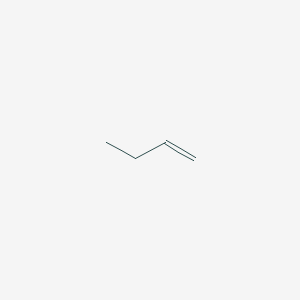

CCC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C/C=C/C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |